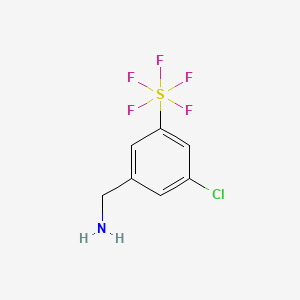![molecular formula C8H18Cl2N2O B1456020 [1-(Morpholin-4-ylmethyl)cyclopropyl]amine dihydrochloride CAS No. 1401425-22-6](/img/structure/B1456020.png)
[1-(Morpholin-4-ylmethyl)cyclopropyl]amine dihydrochloride
Descripción general
Descripción
“[1-(Morpholin-4-ylmethyl)cyclopropyl]amine dihydrochloride” is a compound with the CAS Number: 1290042-81-7 . It has a molecular weight of 229.15 . The IUPAC name for this compound is 1-(4-morpholinylmethyl)cyclopropanamine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H16N2O.2ClH/c9-8(1-2-8)7-10-3-5-11-6-4-10;;/h1-7,9H2;2*1H . This code provides a specific textual identifier for the compound’s molecular structure.Aplicaciones Científicas De Investigación
Antiproliferative Activity
The synthesis and crystal structure analysis of a compound closely related to "[1-(Morpholin-4-ylmethyl)cyclopropyl]amine dihydrochloride" showed significant inhibitory activity against some cancer cell lines. The compound, synthesized by condensation involving a morpholine moiety, exhibited promising antiproliferative properties, highlighting the potential for developing new therapeutic agents (Lu et al., 2021). Another study also emphasized the design, synthesis, and biological evaluation of indazole derivatives incorporating morpholine, which demonstrated effective inhibition on the proliferation of various cancer cell lines (Lu et al., 2020).
Novel Synthetic Methods
Research has shown innovative synthetic methods for creating compounds with the morpholine structure, offering a new perspective on their potential applications in medicinal chemistry. One method involves the photochemical production of 1-aminonorbornanes from aminocyclopropanes, providing access to a diverse array of substitution patterns on this saturated framework. This technique is valuable for drug discovery, as it yields compounds with reduced metabolic susceptibility, including those based on morpholine (Staveness et al., 2019).
Antimicrobial Activities
The synthesis of new 1,2,4-triazole derivatives, including morpholine-based molecules, has been explored for their antimicrobial properties. Some of these compounds exhibited good to moderate activities against various test microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007).
Chemical Synthesis and Characterization
A comprehensive study on the synthesis and characterization of Co(III) complexes involving morpholine demonstrates the versatility of morpholine-based compounds in forming stable complexes with potential applications in material science and catalysis (Amirnasr et al., 2001).
Safety and Hazards
Propiedades
IUPAC Name |
1-(morpholin-4-ylmethyl)cyclopropan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.2ClH/c9-8(1-2-8)7-10-3-5-11-6-4-10;;/h1-7,9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXMMFJOEFFHLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN2CCOCC2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Morpholin-4-ylmethyl)cyclopropyl]amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-(2-Dimethylamino-5-iodo-pyrimidin-4-yl)-pyrrolidin-1-yl]-ethanone](/img/structure/B1455940.png)
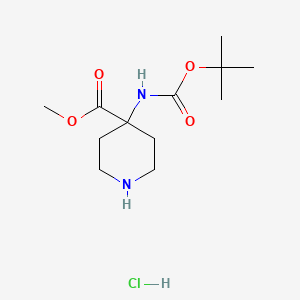
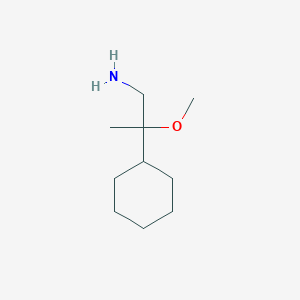


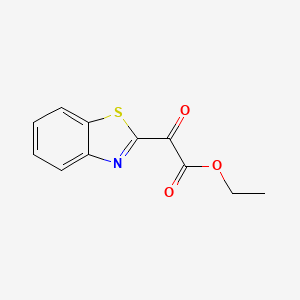
![methyl 6-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(E)-2-(dimethylamino)vinyl]-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1455952.png)
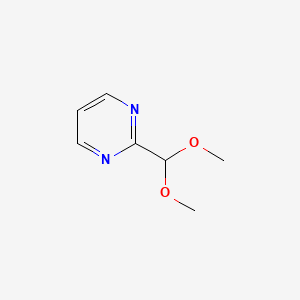


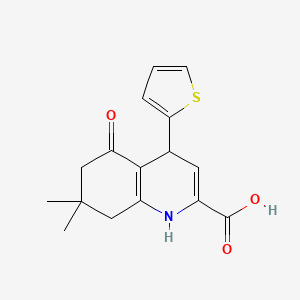
![[5-Iodo-4-(1-isopropyl-piperidin-3-yl)-pyrimidin-2-yl]-dimethyl-amine](/img/structure/B1455957.png)
